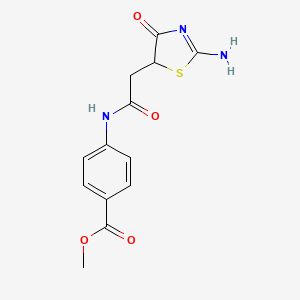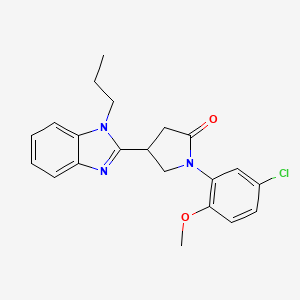![molecular formula C23H23N5O3 B2699509 2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1251545-09-1](/img/structure/B2699509.png)
2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide” is a derivative of triazolo[4,3-a]pyrazine . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C23H23N5O4 and it has a molecular weight of 433.468. The geometry optimization of the molecular structure of similar compounds was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from α,β-unsaturated ketones and [1,2,4]triazino derivatives have been studied for their antimicrobial activity against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus). These studies suggest the potential use of these compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer and Antimicrobial Activities
Synthesis of antipyrine-based heterocycles incorporating [1,2,3]triazole and [1,2,4]triazine derivatives has revealed some compounds with promising anticancer and antimicrobial activities. This indicates the therapeutic potential of such heterocyclic compounds in cancer treatment and infection control (Riyadh et al., 2013).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This highlights the potential application of such compounds in agricultural pest control (Fadda et al., 2017).
Molecular Docking and Screening
A series of novel pyridine and fused pyridine derivatives have been prepared and subjected to molecular docking screenings towards GlcN-6-P synthase, a target protein. This suggests applications in the design of inhibitors for specific proteins involved in various diseases (Flefel et al., 2018).
Properties
IUPAC Name |
2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-4-17-9-5-6-10-18(17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-11-7-8-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWUDRQBFWKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol](/img/structure/B2699429.png)



![3-[1-(4-Fluorosulfonyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B2699438.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)
![1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride](/img/structure/B2699440.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2699441.png)

![2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B2699443.png)



